N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-7-5-6-8-17(16)11-12-20(25)23-19(15-24-21-13-14-22-24)18-9-3-2-4-10-18/h2-10,13-14,19H,11-12,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNWTCDSMHATBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Amide Bond Formation: The triazole-containing intermediate is then coupled with an appropriate amine or carboxylic acid derivative to form the final amide product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its triazole moiety, which is known for its pharmacological properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Halogen or Heterocyclic Substitutions
a) 3-(2-Bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide
- Structure : Differs by replacing the o-tolyl group with a 2-bromophenyl moiety.
- Molecular Formula : C₁₉H₁₉BrN₄O
- Molecular Weight : 399.3 g/mol
- The triazole and propanamide backbone remain conserved .
b) N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Structure : Tetrazole ring replaces triazole; ethyl and methyl substituents on phenyl groups.
- Molecular Formula : C₁₉H₂₁N₅O
- Molecular Weight : 335.4 g/mol
- Key Features : Tetrazole acts as a bioisostere for carboxylic acids, altering solubility and electronic properties. The ethyl group introduces steric effects distinct from the o-tolyl methyl .
c) N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
- Structure : Benzothiazole sulfone replaces triazole; dimethoxyphenyl substituent.
- Molecular Formula : C₁₉H₂₀N₂O₅S
- Molecular Weight : 388.44 g/mol
- Key Features : The sulfone group enhances polarity, while benzothiazole offers a rigid planar structure for π-stacking .
b) Spectroscopic Signatures
- IR Spectroscopy :
- ¹H NMR :
Functional Group Impact on Properties
| Compound | Substituent | Heterocycle | Molecular Weight | Key Functional Effects |
|---|---|---|---|---|
| Target Compound | o-Tolyl | 1,2,3-Triazole | ~363.4 (estimated) | Lipophilic; steric hindrance from methyl |
| 3-(2-Bromophenyl) Analog | 2-Bromophenyl | 1,2,3-Triazole | 399.3 | Enhanced halogen bonding; higher polarity |
| Tetrazole Analog | Ethylphenyl | Tetrazole | 335.4 | Bioisosteric for carboxylate; acidic H |
| Benzothiazole Sulfone | Dimethoxyphenyl | Benzothiazole | 388.44 | Polar sulfone; rigid planar structure |
Biological Activity
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound features a triazole ring , which is known for its diverse biological properties, and an amide bond that can influence its interaction with biological targets. The presence of an o-tolyl group adds to the molecule's lipophilicity, potentially enhancing its membrane permeability.
Anticancer Properties
Research indicates that compounds containing triazole rings exhibit promising anticancer activities. For instance:
- Mechanism of Action : The triazole moiety may interact with cellular targets involved in cell proliferation and apoptosis. Studies have shown that similar triazole-containing compounds can induce apoptosis in cancer cells by activating caspases and modulating p53 pathways .
- Case Study : A related study demonstrated that triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity . Specifically, compounds with structural similarities showed IC50 values comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
The triazole structure is also associated with antimicrobial properties:
- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This action disrupts fungal growth and viability.
- Research Findings : Compounds with similar triazole frameworks have been reported to exhibit significant antibacterial and antifungal activities. For example, certain derivatives have shown effective inhibition against pathogenic strains in vitro.
In Vitro Studies
In vitro studies have highlighted the compound's potential in various assays:
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity (MCF-7) | IC50 = 0.65 µM | |
| Antifungal Activity | Effective against Candida spp. | |
| Apoptosis Induction | Increased caspase-3 activity |
These results suggest that this compound could serve as a lead compound for developing new anticancer and antimicrobial agents.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This is often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a popular method for synthesizing triazoles.
- Amide Bond Formation : The coupling of the triazole derivative with an appropriate amine leads to the formation of the desired propanamide structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
